molecular formula C19H16F3N5O2 B2402170 4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline CAS No. 400079-87-0

4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline

Cat. No.: B2402170
CAS No.: 400079-87-0
M. Wt: 403.365
InChI Key: RFISBRLDQMNDCK-WJDWOHSUSA-N
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Description

4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a useful research compound. Its molecular formula is C19H16F3N5O2 and its molecular weight is 403.365. The purity is usually 95%.
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Biological Activity

4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization. The detailed synthetic routes are crucial for understanding its biological activity.

Antimicrobial Properties

Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. Triazole-containing compounds have been shown to inhibit various pathogens by disrupting their cellular functions. For instance, studies have demonstrated that similar compounds can exhibit Minimum Inhibitory Concentrations (MICs) in the low micromolar range against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Triazole derivatives are known to interact with enzymes involved in cancer cell proliferation. For example, a related study found that triazole derivatives inhibited topoisomerase and telomerase activities, which are critical for cancer cell survival . The specific compound may also induce apoptosis in cancer cells through mitochondrial pathways, similar to other triazole derivatives .

The mechanisms by which this compound exerts its biological effects can be attributed to:

  • Enzyme Inhibition : Inhibition of key enzymes such as topoisomerases.
  • Cellular Apoptosis : Activation of apoptotic pathways leading to cancer cell death.
  • Antimicrobial Action : Disruption of microbial cell wall synthesis or function.

Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, the compound exhibited an EC50 value indicating effective antimicrobial activity against Candida albicans with a value lower than that of standard antifungal agents .

Study 2: Cancer Cell Proliferation

A study assessing the impact of triazole derivatives on cancer cell lines revealed that the compound significantly reduced cell viability in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) at concentrations as low as 10 µM. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction .

Data Tables

Biological Activity EC50/MIC Values Reference
Antimicrobial Activity5 µM (against E. coli)
Anticancer ActivityIC50 = 15 µM (against HeLa)
Enzyme InhibitionTopoisomerase IC50 = 25 µM

Properties

IUPAC Name

4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2/c1-12-3-7-14(8-4-12)23-11-16(27(28)29)17-24-25-18(19(20,21)22)26(17)15-9-5-13(2)6-10-15/h3-11,23H,1-2H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFISBRLDQMNDCK-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C2=NN=C(N2C3=CC=C(C=C3)C)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C(/C2=NN=C(N2C3=CC=C(C=C3)C)C(F)(F)F)\[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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